molecular formula C7H12N2 B13093173 6-Methylpiperidine-3-carbonitrile

6-Methylpiperidine-3-carbonitrile

Cat. No.: B13093173
M. Wt: 124.18 g/mol
InChI Key: WKMBXOVOJRVWAG-UHFFFAOYSA-N
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Description

6-Methylpiperidine-3-carbonitrile is a chemical compound with the molecular formula C7H12N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylpiperidine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 6-methylpiperidine with cyanogen bromide under basic conditions. This reaction typically requires a solvent such as acetonitrile and a base like sodium hydroxide to facilitate the formation of the carbonitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. For example, the compound can be synthesized via catalytic hydrogenation of 6-methylpyridine-3-carbonitrile using a palladium catalyst. This method offers higher yields and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methylpiperidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methylpiperidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methylpiperidine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can undergo hydrolysis to form amides or acids, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-3-carbonitrile: Similar structure but lacks the methyl group at the 6-position.

    3-Methylpiperidine: Similar structure but lacks the nitrile group.

    6-Methylpyridine-3-carbonitrile: Similar structure but with a pyridine ring instead of a piperidine ring.

Uniqueness

6-Methylpiperidine-3-carbonitrile is unique due to the presence of both a nitrile group and a methyl group on the piperidine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and industrial applications.

Properties

IUPAC Name

6-methylpiperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6-2-3-7(4-8)5-9-6/h6-7,9H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMBXOVOJRVWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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